molecular formula C8H14O6 B1679616 Dipropyl peroxydicarbonate CAS No. 16066-38-9

Dipropyl peroxydicarbonate

Cat. No. B1679616
CAS RN: 16066-38-9
M. Wt: 206.19 g/mol
InChI Key: YPVDWEHVCUBACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03950375

Procedure details

Using the apparatus (i.e., both centrifuges 18 and 30) and procedure of Example I (except that the temperature of reactor 14 is 25 ± 1° C.), NPP is prepared at the rate of 50 pph in an average assay of greater than 98% from 85 pph of n-propyl chloroformate, 31 pph of 50% aqueous H2O2, 169 pph of 20% NaOH and 50 pph of saturated NaCl solution.
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH2:6][CH3:7])=[O:3].[OH:8][OH:9].[OH-:10].[Na+].[Na+].[Cl-]>>[CH2:5]([O:4][C:2]([O:8][O:9][C:2]([O:4][CH2:5][CH2:6][CH3:7])=[O:10])=[O:3])[CH2:6][CH3:7] |f:2.3,4.5|

Inputs

Step One
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
both centrifuges 18 and 30) and procedure of Example I (except that the temperature of reactor 14 is 25 ± 1° C.

Outcomes

Product
Name
Type
Smiles
C(CC)OC(=O)OOC(=O)OCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.